N-(2-(1H-Benzimidazol-2-YL)ethyl)-4-phenoxybutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(1H-Benzimidazol-2-YL)ethyl)-4-phenoxybutanamide is a compound that features a benzimidazole moiety, which is known for its diverse pharmacological activities. Benzimidazole derivatives have been extensively studied for their antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-Benzimidazol-2-YL)ethyl)-4-phenoxybutanamide typically involves the condensation of o-phenylenediamine with an appropriate aldehyde to form the benzimidazole coreCommon reagents used in these reactions include formic acid, trimethyl orthoformate, and carbondisulphide in alkaline alcoholic solutions .
Industrial Production Methods
Industrial production methods for benzimidazole derivatives often involve large-scale condensation reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-(1H-Benzimidazol-2-YL)ethyl)-4-phenoxybutanamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where the benzimidazole ring acts as a nucleophile
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, often under basic or acidic conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce benzimidazole derivatives with reduced functional groups .
Wissenschaftliche Forschungsanwendungen
N-(2-(1H-Benzimidazol-2-YL)ethyl)-4-phenoxybutanamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of N-(2-(1H-Benzimidazol-2-YL)ethyl)-4-phenoxybutanamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to proteins and enzymes, inhibiting their activity. This can lead to various biological effects, such as antimicrobial and anticancer activities. The compound may also interact with DNA, leading to the disruption of cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-(1H-Benzimidazol-2-YL)ethyl)-2-(2-methoxyphenoxy)acetamide
- N-(2-(1H-Benzimidazol-2-YL)ethyl)-2-(2-methylphenoxy)acetamide
- N-(2-(1H-Benzimidazol-2-YL)ethyl)-2-(2,6-dimethylphenoxy)acetamide .
Uniqueness
N-(2-(1H-Benzimidazol-2-YL)ethyl)-4-phenoxybutanamide is unique due to its specific structural features, which confer distinct biological activities. The presence of the phenoxybutanamide group enhances its ability to interact with molecular targets, making it a promising candidate for further research and development .
Eigenschaften
Molekularformel |
C19H21N3O2 |
---|---|
Molekulargewicht |
323.4 g/mol |
IUPAC-Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-4-phenoxybutanamide |
InChI |
InChI=1S/C19H21N3O2/c23-19(11-6-14-24-15-7-2-1-3-8-15)20-13-12-18-21-16-9-4-5-10-17(16)22-18/h1-5,7-10H,6,11-14H2,(H,20,23)(H,21,22) |
InChI-Schlüssel |
LUSUAYJHHKHCTP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OCCCC(=O)NCCC2=NC3=CC=CC=C3N2 |
Löslichkeit |
>48.5 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.